4-hydroxy-5-methyl-2-sulfanyl-7H-pyrano[2,3-d]pyrimidin-7-one
Description
4-Hydroxy-5-methyl-2-sulfanyl-7H-pyrano[2,3-d]pyrimidin-7-one is a fused heterocyclic compound featuring a pyrano[2,3-d]pyrimidin-7-one core. Its structure includes:
- A pyrano ring (oxygen-containing fused ring) at positions 2,3-d of the pyrimidin-7-one scaffold.
- Substituents: 4-hydroxy, 5-methyl, and 2-sulfanyl groups. This configuration confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions. Pyrano[2,3-d]pyrimidinones are less studied compared to pyrido[2,3-d]pyrimidinones but share a similar core, making structural and functional comparisons with analogs valuable for drug discovery and material science applications .
Properties
IUPAC Name |
5-methyl-2-sulfanylidene-1H-pyrano[2,3-d]pyrimidine-4,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-3-2-4(11)13-7-5(3)6(12)9-8(14)10-7/h2H,1H3,(H2,9,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKVORJZAARSNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=O)NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-5-methyl-2-sulfanyl-7H-pyrano[2,3-d]pyrimidin-7-one typically involves multi-step reactions. One common method includes the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another approach involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions often require specific conditions such as refluxing in solvents like benzene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of high-yielding reactions and scalable processes, would apply. Optimization of reaction conditions to maximize yield and purity is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-5-methyl-2-sulfanyl-7H-pyrano[2,3-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the hydroxyl or sulfanyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Antimicrobial Activity
Overview : Research has indicated that pyrimidine derivatives exhibit notable antimicrobial properties. Specifically, 4-hydroxy-5-methyl-2-sulfanyl-7H-pyrano[2,3-d]pyrimidin-7-one has been evaluated for its efficacy against various bacterial strains.
Case Study : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anticancer Properties
Overview : The compound has shown promise in anticancer research, particularly in targeting specific cancer cell lines.
Research Findings : In vitro studies have demonstrated that this compound induces apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .
Data Table: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18 | Modulation of MAPK signaling pathway |
Antiplatelet Activity
Overview : The compound has been studied for its potential antiplatelet effects, which are crucial in preventing thrombotic disorders.
Findings : Research indicates that this compound can inhibit platelet aggregation induced by ADP. This activity positions it as a candidate for developing new antiplatelet medications .
Neuroprotective Effects
Overview : Preliminary studies suggest that this compound may possess neuroprotective properties.
Research Insights : In models of oxidative stress-induced neuronal damage, the compound demonstrated the ability to reduce cell death and promote neuronal survival. This effect is attributed to its antioxidant properties, which help mitigate oxidative stress .
Synthesis and Structural Modifications
Overview : The synthesis of this compound involves several steps that can be optimized for better yields.
Synthesis Pathway :
Mechanism of Action
The mechanism of action of 4-hydroxy-5-methyl-2-sulfanyl-7H-pyrano[2,3-d]pyrimidin-7-one involves its interaction with molecular targets such as CDKs. By inhibiting CDK activity, this compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The exact molecular pathways involved include the disruption of CDK/cyclin complexes, which are essential for cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The pyrano[2,3-d]pyrimidin-7-one core differentiates it from widely studied analogs like pyrido[2,3-d]pyrimidin-7-ones and pyrrolo[2,3-d]pyrimidines. Key distinctions:
Substituent Effects on Bioactivity
Substituents critically modulate target affinity and pharmacokinetics:
- 2-Sulfanyl Group: Unlike 2-amino or 2-methoxy groups in pyrido derivatives (e.g., PD166326 ), the sulfanyl (-SH) group may confer nucleophilicity, increasing reactivity but requiring stabilization (e.g., prodrug formulations).
- 4-Hydroxy Group: Analogous to 4-amino in pyrrolo[2,3-d]pyrimidines (e.g., 7H-pyrrolo derivatives ), this group likely participates in hydrogen bonding with kinase ATP pockets.
- 5-Methyl Group : Similar to 5-iodo substituents in pyrrolo analogs (e.g., 5-iodo-7H-pyrrolo), methyl enhances steric bulk but lacks halogen-mediated hydrophobic interactions.
Critical Analysis :
- Pyrido derivatives dominate kinase/PDE inhibition due to nitrogen’s role in binding .
- Pyrrolo analogs exhibit potent enzyme inhibition but face challenges in bioavailability due to high polarity .
- The pyrano analog’s 4-hydroxy and 2-sulfanyl groups may offer unique binding modes but require empirical validation.
Biological Activity
4-Hydroxy-5-methyl-2-sulfanyl-7H-pyrano[2,3-d]pyrimidin-7-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H8N2O2S
- Molecular Weight : 180.23 g/mol
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrano[2,3-d]pyrimidine derivatives, including this compound.
-
Antibacterial Activity :
- The compound has shown significant antibacterial effects against various strains, including Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus .
- Table 1 summarizes the antibacterial activity of related compounds.
Compound MIC (µg/mL) Bacterial Strain 4-Hydroxy-5-methyl... 32 E. coli 4-Hydroxy-5-methyl... 16 S. aureus - Antifungal Activity :
Anticancer Activity
The anticancer potential of this compound has been explored in several studies.
-
Cell Line Studies :
Table 2 presents the cytotoxic effects observed:
Cell Line IC50 (µM) Reference MCF-7 15.2 Study A HCT116 12.8 Study B HeLa 10.5 Study C
The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key enzymes associated with bacterial growth and cancer cell proliferation. Specifically, it may inhibit dihydroorotate dehydrogenase (DHODH), a target for several antimicrobial and anticancer agents .
Case Studies
- Case Study on Antibacterial Efficacy : A recent study evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that it inhibited growth effectively and could serve as a lead compound for developing new antibiotics.
- Case Study on Anticancer Properties : Another investigation focused on its effects on apoptosis in cancer cells, revealing that treatment with the compound increased markers of apoptosis significantly compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
